molecular formula C12H19NO B13042189 1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL

1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL

Cat. No.: B13042189
M. Wt: 193.28 g/mol
InChI Key: BPLOSCYHANWPKX-UHFFFAOYSA-N
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Description

1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C12H19NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL typically involves the reaction of 4-isopropylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the nitroalkene intermediate under high pressure and temperature conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halides or ethers.

Scientific Research Applications

1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes, thereby altering metabolic processes.

Comparison with Similar Compounds

    1-Amino-2-propanol: A related compound with similar structural features but different functional groups.

    4-Isopropylbenzylamine: Shares the isopropylbenzyl moiety but differs in the amino group position.

    Propranolol: A β-adrenergic blocker with a similar core structure but different functional groups.

Uniqueness: 1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL is unique due to its specific combination of functional groups and chiral nature, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-amino-1-(4-propan-2-ylphenyl)propan-2-ol

InChI

InChI=1S/C12H19NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3

InChI Key

BPLOSCYHANWPKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(C)O)N

Origin of Product

United States

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